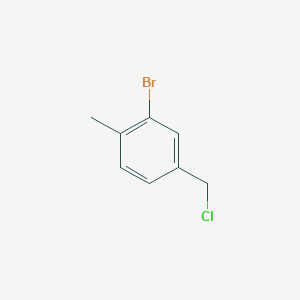

2-Bromo-4-(chloromethyl)-1-methylbenzene

描述

2-Bromo-4-(chloromethyl)-1-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a methyl group at position 1, a bromine atom at position 2, and a chloromethyl (–CH2Cl) group at position 4. Its molecular formula is C8H7BrCl, with a molecular weight of 218.35 g/mol (calculated using atomic masses: C=12, H=1, Br=79.9, Cl=35.45). The chloromethyl group enhances reactivity in nucleophilic substitution or coupling reactions, while the bromine atom can act as a directing group in electrophilic aromatic substitution.

属性

IUPAC Name |

2-bromo-4-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIMRHMZHOJBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

2-Bromo-4-(chloromethyl)-1-methylbenzene is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 2-Bromo-4-(chloromethyl)-1-methylbenzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Key analogs differ in substituent positions or halogen types, impacting reactivity and physical properties:

Key Observations :

- Halogen Effects : Replacing –CH2Cl with –CH2Br (as in 1-Bromo-2-(bromomethyl)-4-chlorobenzene) increases molecular weight by ~80 g/mol and may alter leaving-group reactivity .

Functional Group Variations

Substitution of methyl with methoxy or trifluoromethyl groups significantly modifies electronic properties:

Key Observations :

- Electron-Donating vs. Withdrawing : Methoxy (–OCH3) groups activate the ring for electrophilic substitution, while trifluoromethyl (–CF3) groups deactivate it, directing reactions to specific positions .

生物活性

2-Bromo-4-(chloromethyl)-1-methylbenzene, also known by its chemical name, is a halogenated aromatic compound that has garnered attention in various fields of biological research. Its structure includes a bromine and a chloromethyl group, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8H8BrCl

- Molecular Weight : 227.5 g/mol

- CAS Number : 68120-34-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antibacterial properties. The presence of bromine and chlorine may enhance this activity.

- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in PubMed Central evaluated the cytotoxic effects of various halogenated compounds on different cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Control Compound | HeLa | 30 |

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of halogenated aromatic compounds. It was found that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit moderate to high bioavailability due to their lipophilic nature. Factors influencing absorption include:

- Solubility : Higher solubility in organic solvents enhances absorption through lipid membranes.

- Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound, affecting its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。